molecular formula C11H13NO6S B122637 N-Tosyl-L-aspartic acid CAS No. 4816-82-4

N-Tosyl-L-aspartic acid

Cat. No. B122637
CAS RN: 4816-82-4
M. Wt: 287.29 g/mol
InChI Key: SVCQSZKHLAERDL-VIFPVBQESA-N
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Description

N-Tosyl-L-aspartic acid is a protected form of L-Aspartic Acid, a nonessential amino acid found in plant proteins . It has a molecular formula of C11H13NO6S and a molecular weight of 287.29 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms are not specified in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that aspartic acid derivatives are key intermediates in developing promising pharmaceuticals and nutraceuticals with potent biological activities .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a predicted boiling point of 478.9±55.0 °C and a predicted density of 1.469±0.06 g/cm3 . It is soluble in acetone, methanol, and hot water .

Scientific Research Applications

Synthesis of Amino Acids and Derivatives

N-Tosyl-L-aspartic acid plays a significant role in the synthesis of various amino acids and their derivatives. For example, it has been used in the enantiospecific synthesis of β-amino acids, yielding γ-alkyl β-aminobutyric acids of the R configuration with excellent enantiomeric excess (ee>99%) (Jefford & Wang, 1993). Similarly, it has been involved in the synthesis of 3-amino-2-hydroxy acids, leading to the production of 4-alkyl-3-amino-2-hydroxybutyric acids with significant diastereoselectivity (de>95%) (Jefford et al., 1993).

Role in Metabolism and Biochemical Research

In biochemical research, this compound's derivatives have been found significant. For instance, N-acetyl-L-aspartic acid, a derivative, plays a role in lipid biosynthesis in myelinating rat brain (D'adamo & Yatsu, 1966). Another study demonstrates the conversion of L-aspartic acid into 3-amino-2-methylpentanoic acid with high enantiomeric excess, indicating its utility in synthesizing complex amino acids (Jefford & McNulty, 1994).

Biomineralization and Material Science

This compound derivatives have been explored in the field of biomineralization and material science. For example, the interaction of aspartic acid with calcium carbonate has been studied, showing that it can control the crystal phase, shape, size, and aggregation of calcium carbonate, indicating its potential in material synthesis and biotechnology (Tong et al., 2004).

Hydrogel Synthesis and Biopolymer Research

In the realm of biopolymer research, this compound has been used to modify starch, leading to the creation of novel natural hydrogels. These hydrogels exhibit unique properties like temperature-responsive swelling behavior and superabsorbency, which are valuable in delivery systems (Vakili & Rahneshin, 2013).

Catalysis and Enzyme Research

This compound is also significant in studies on enzyme catalysis. For example, its active site's role in serine proteases has been elucidated, providing insights into the catalytic mechanisms and evolutionary significance of the aspartate residue in enzymes (Craik et al., 1987).

Production and Metabolic Engineering

This compound is also involved in production processes and metabolic engineering. Studies on the biosynthesis and production of L-aspartic acid highlight its industrial relevance and the importance of understanding its metabolic pathways for efficient production (Yukawa et al., 2010).

Safety and Hazards

N-Tosyl-L-aspartic acid is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation and not breathing in vapors, mist, or gas .

Mechanism of Action

Target of Action

N-Tosyl-L-aspartic acid is a derivative of L-aspartic acid, a nonessential amino acid . It is primarily targeted by enzymes such as ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase), a carbon-nitrogen (C-N) lyase . These enzymes play a crucial role in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .

Mode of Action

The compound interacts with its target enzymes in a process known as biocatalytic enantioselective hydroamination . This C-N lyase shows a broad non-natural amine substrate scope and outstanding enantioselectivity, allowing the efficient addition of structurally diverse arylalkylamines to fumarate . This interaction results in the formation of N-arylalkyl-substituted L-aspartic acids .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids . This pathway is facilitated by the action of the EDDS lyase enzyme . The downstream effects of this pathway include the production of N-arylalkyl-substituted L-aspartic acids, which are important chiral building blocks for pharmaceuticals and food additives .

Result of Action

The result of the action of this compound is the production of N-arylalkyl-substituted L-aspartic acids . These compounds are produced in good isolated yield (up to 79%) and with excellent enantiopurity (>99% ee) . These results further demonstrate that C-N lyases working in reverse constitute an extremely powerful synthetic tool to prepare difficult noncanonical amino acids .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the reaction is dependent on the conditions under which the reaction takes place. The reaction is typically carried out at room temperature . Additionally, the presence of other compounds, such as trifluoroacetyl group, can enhance the reaction

Biochemical Analysis

Biochemical Properties

N-Tosyl-L-aspartic Acid plays a significant role in biochemical reactions. It is used in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst . This C–N lyase shows a broad non–natural amine substrate scope and outstanding enantioselectivity .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in the synthesis of N-arylalkyl-substituted L-aspartic acids. It interacts with the EDDS lyase enzyme, allowing the efficient addition of structurally diverse arylalkylamines to fumarate .

Metabolic Pathways

This compound is involved in the metabolic pathway of the synthesis of N-arylalkyl-substituted L-aspartic acids. It interacts with the EDDS lyase enzyme in this process .

properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQSZKHLAERDL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964018
Record name N-(4-Methylbenzene-1-sulfonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4816-82-4
Record name N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4816-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tosyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methylbenzene-1-sulfonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tosyl-L-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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